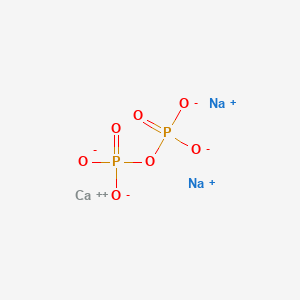

Calcium disodium pyrophosphate

Description

Evolution of Phosphate (B84403) Chemistry in Industrial and Food Applications Research

The study and application of phosphate chemistry have undergone a significant evolution, impacting numerous industrial and food-related sectors. Initially, the discovery of phosphorus in the 17th century laid the groundwork for the field. numberanalytics.com Early uses were primarily in applications like the production of matches. numberanalytics.com The Industrial Revolution and the subsequent expansion of chemical manufacturing led to broader applications. Phosphate rock, first utilized in the mid-19th century to produce phosphorus, remains the primary global source for phosphorus and its chemical derivatives. wikipedia.orgrsc.org

In the realm of industrial applications, phosphates are crucial in fertilizers, detergents, and water treatment. numberanalytics.comgminsights.com The production of phosphoric acid from phosphate rock is a key process, with a substantial portion dedicated to fertilizer manufacturing to support global food production. researchgate.net Industrial phosphate applications also extend to the manufacturing of ceramics, glass, and as additives in textiles and for reducing engine wear in the form of phosphorus sulfides. numberanalytics.comrsc.org

Recent research has focused on more sustainable approaches to phosphorus chemistry, aiming to develop methods for producing phosphorus-containing chemicals that are more efficient and less reliant on hazardous intermediates like white phosphorus. gminsights.com

Historical Development of Leavening Agent Research and Applications

The practice of leavening, or causing doughs and batters to rise, has ancient origins, with early methods relying on natural microorganisms like yeast. stcharlestrading.com For centuries, saving a piece of dough to start the next batch, the principle behind sourdough, was a common practice. acs.org The use of chemical leavening agents represents a significant advancement in baking technology, offering more predictable and rapid results compared to biological methods. stcharlestrading.comwikipedia.org

Early forms of chemical leavening included the use of potash (potassium carbonate) derived from wood ash, a practice known to Native Americans. stcharlestrading.comhistoriccookingschool.com This was later refined to pearl ash. historiccookingschool.com A major step forward came in the 18th century with the discovery of sodium bicarbonate (baking soda). stcharlestrading.com However, its effectiveness depended on the presence of an acidic ingredient like sour milk or vinegar, which could be inconsistent. stcharlestrading.comacs.org

The 19th century marked a period of significant innovation. In 1843, British chemist Alfred Bird developed the first commercial baking powder by combining sodium bicarbonate with cream of tartar, a byproduct of winemaking. stcharlestrading.com This provided a more convenient, single-package leavening system. stcharlestrading.com In the United States, Eben Horsford, a Harvard professor, further advanced baking powder technology in the 1850s by using calcium acid phosphate as the acidic component, which was more readily available and easier to manufacture. stcharlestrading.comacs.org This led to the marketing of "Horsford's Yeast Powder" by the mid-1860s. acs.orgscribd.com To improve moisture resistance for packaging in metal cans, corn starch was added to the mixture in 1869, creating what is now considered modern baking powder. acs.org

Further developments in the late 19th and early 20th centuries saw the introduction of other leavening acids, including various food phosphates. wikipedia.orgbakerpedia.com A significant innovation was the development of double-acting baking powder in 1889, which contains two types of acids: one that reacts with liquid at room temperature and another that reacts with heat during baking, ensuring a more reliable rise. stcharlestrading.com Today, common leavening acids include sodium aluminum sulfate (B86663) and monocalcium phosphate. isbe.net

Conceptual Frameworks for Multivalent Ion-Pyrophosphate Interactions in Engineered Systems

The interaction between multivalent ions and pyrophosphate ions (P₂O₇⁴⁻) in aqueous solutions is a fundamental aspect of chemistry with significant implications for various engineered systems, from industrial processes to biological phenomena. A key characteristic of these interactions is the formation of precipitates and complex ions. acs.org

Nearly all metallic cations, with the exception of alkali metals, react with aqueous pyrophosphate solutions to form insoluble precipitates. acs.org However, a majority of these precipitates can be redissolved in an excess of pyrophosphate, which indicates the formation of soluble complex ions. acs.org The composition of these complex ions has been a subject of study for many years, with early research often hampered by inadequate analytical methods. acs.org

In engineered systems, particularly those involving biopolymers, multivalent ions like calcium (Ca²⁺) can act as crosslinkers. mdpi.com This interaction is often electrostatic in nature, where the multivalent ion forms ionic bridges between polymer chains, leading to the formation of networks and supermolecular structures. mdpi.com This principle is utilized in various applications, such as the structuring of pectins in jam processing through the addition of calcium ions. mdpi.com

The interaction between the biopolymer (acting as a ligand) and the multivalent ion (acting as the center of the complex) is influenced by several factors, including the structure of the hydrated ion in the solution and the ability of the biopolymer to function as a ligand. mdpi.com In aqueous systems, ions are surrounded by a hydration shell, and the biopolymer competes with water molecules to coordinate with the ion. mdpi.com

In the context of calcium pyrophosphate (CPP), these interactions are central to the formation of CPP crystals. nih.gov Extracellular pyrophosphate is generated from ATP and then complexes with calcium to form these crystals. nih.govexplorationpub.com The formation and growth of CPP crystals can be influenced by various components of the extracellular matrix. nih.gov For instance, osteopontin (B1167477) and type I collagen can promote crystal formation, while proteoglycans and type II collagen can inhibit it. nih.gov The ratio of inorganic pyrophosphate to phosphate ions is a critical factor in this process. nih.gov

The study of these interactions often involves techniques such as potentiometry and conductometry to understand the stoichiometry and stability of the resulting complexes. acs.org These conceptual frameworks are essential for controlling and manipulating the behavior of pyrophosphate systems in diverse applications, from preventing unwanted precipitation in industrial settings to understanding the pathological formation of crystals in biological systems.

Interactive Data Table: Key Developments in Leavening Agent History

| Date | Development | Key Figure/Entity | Significance |

| 1796 | Mention of pearl ash as a leavening agent | Amelia Simmons | Early documented use of a chemical leavening agent. wikipedia.org |

| 18th Century | Discovery of sodium bicarbonate (baking soda) | Chemists | Introduced a more predictable leavening agent, but required an acid. stcharlestrading.com |

| 1830s | Use of sodium bicarbonate and sour milk | Bakers | An early chemical leavening system, though consistency was an issue. acs.org |

| 1843 | Invention of the first commercial baking powder | Alfred Bird | Combined sodium bicarbonate and cream of tartar into a single product. stcharlestrading.com |

| 1850s | Development of calcium acid phosphate as a leavening acid | Eben Horsford | Replaced expensive cream of tartar with a more available alternative. stcharlestrading.comacs.org |

| Mid-1860s | Marketing of "Horsford's Yeast Powder" | Rumford Chemical Works | An early pre-mixed leavening agent was made available to consumers. acs.orgscribd.com |

| 1869 | Addition of corn starch to baking powder | Rumford Chemical Works | Improved moisture resistance, allowing for better packaging and stability. acs.org |

| 1889 | Development of double-acting baking powder | Unknown | Created a more reliable rise by reacting at two different stages (mixing and heating). stcharlestrading.com |

| 1930s | Introduction of monocalcium phosphates | Chemical Industry | Marked a significant breakthrough in the variety of available chemical leavening agents. wikipedia.org |

Structure

2D Structure

Properties

CAS No. |

21360-35-0 |

|---|---|

Molecular Formula |

CaNa2O7P2 |

Molecular Weight |

260.00 g/mol |

IUPAC Name |

calcium;disodium;phosphonato phosphate |

InChI |

InChI=1S/Ca.2Na.H4O7P2/c;;;1-8(2,3)7-9(4,5)6/h;;;(H2,1,2,3)(H2,4,5,6)/q+2;2*+1;/p-4 |

InChI Key |

POCPYOMYXRMNGX-UHFFFAOYSA-J |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Ca+2] |

Origin of Product |

United States |

Synthesis and Advanced Structural Elucidation of Calcium Containing Pyrophosphates

State-of-the-Art Spectroscopic and Diffraction-Based Characterization

To confirm the synthesis of the desired calcium pyrophosphate variant and to understand its structural properties, a suite of advanced analytical techniques is employed. These methods provide critical information on phase identity, purity, crystallinity, and atomic arrangement.

X-ray diffraction (XRD) is the cornerstone technique for the analysis of crystalline calcium pyrophosphate. It is a non-destructive method that provides a unique diffraction pattern, or "fingerprint," for each crystalline phase. This allows for the unambiguous identification of the specific polymorphs (e.g., α-Ca₂P₂O₇, β-Ca₂P₂O₇, CPPD) present in a synthesized powder. sphinxsai.comresearchgate.netradsource.us The technique works by directing X-rays at a sample and measuring the scattering angles, which correspond to the spacing between atomic planes in the crystal lattice.

XRD analysis is used to confirm several key material properties:

Phase Purity: By comparing the experimental diffraction pattern to standard patterns from databases like the Joint Committee for Powder Diffraction Standards (JCPDS), one can identify all crystalline phases present and detect any crystalline impurities. sphinxsai.comresearchgate.netastm.org

Crystallinity: The width of the diffraction peaks provides information about the degree of crystalline order. Broad peaks suggest a microcrystalline or poorly crystallized material, while sharp peaks indicate a highly crystalline structure. sphinxsai.com

Phase Quantification: Advanced analysis techniques, such as the Rietveld method, allow for the quantification of the relative amounts of different crystalline phases in a mixture without the need for internal standards. nih.gov This method involves calculating a theoretical powder pattern from a structural model and refining it to match the experimental data. nih.gov

Structural Details: Rietveld refinement of XRD data can also yield precise lattice parameters (the dimensions of the unit cell), which can provide further insights into the material's structure. nih.gov

The table below summarizes the crystallographic data for two anhydrous polymorphs of calcium pyrophosphate, which are determined through XRD analysis.

| Polymorph | Crystal System | Space Group | Unit Cell Parameters |

| α-Ca₂P₂O₇ | Monoclinic | P2₁/n | a=12.66 Å, b=8.542 Å, c=5.315 Å wikipedia.org |

| β-Ca₂P₂O₇ | Tetragonal | P4₁ | a=b=6.684 Å, c=24.144 Å wikipedia.org |

Advanced Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structure

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials. It provides detailed information on chemical structure, polymorphism, and disorder by measuring the interactions of nuclear spins with their surrounding electrons and neighboring nuclei. For calcium-containing pyrophosphates, ³¹P and ²³Na MAS (Magic Angle Spinning) NMR are particularly insightful.

In a study of amorphous calcium sodium ortho/pyrophosphate materials, ³¹P MAS ssNMR was used to accurately quantify the relative proportions of pyrophosphate and orthophosphate species. nih.gov Single-pulse excitation experiments confirmed the general trends observed in vibrational spectroscopy, providing a more precise measure of the phosphorus environments. nih.gov For instance, in a material synthesized from a pyrophosphate-only precursor solution (NaPYG-000), the ³¹P NMR spectrum showed signals corresponding to both crystalline and amorphous pyrophosphate, indicating the presence of multiple phases. nih.gov

Furthermore, ²³Na MAS NMR is crucial for understanding the coordination environment of the sodium ions. As ²³Na is a quadrupolar nucleus (spin 3/2), its NMR spectrum is sensitive to the local symmetry of the sodium site. nih.gov Analysis of α-canaphite (CaNa₂P₂O₇·4H₂O) revealed two distinct sodium environments with well-defined second-order quadrupolar lineshapes, consistent with its crystal structure. nih.gov Such detailed analyses are vital for confirming phase purity and understanding the distribution of cations within the material's structure. nih.govresearchgate.net

The combination of different NMR techniques, such as cross-polarization (CP) and heteronuclear correlation (HETCOR) spectroscopy, can further elucidate through-space connectivities between different nuclei (e.g., ¹H, ³¹P, ²³Na), helping to build a comprehensive picture of the atomic-level structure. researchgate.net

| Nucleus | Compound Type | Chemical Shift (δ) Range (ppm) | Notes |

| ³¹P | Pyrophosphates (P₂O₇⁴⁻) | ~ -6.5 ppm | Typical for pyrophosphate groups in various calcium phosphate (B84403) cements. researchgate.net |

| ²³Na | α-canaphite | Two distinct signals | Confirms multiple, well-defined Na⁺ environments in the crystalline structure. nih.gov |

| ¹⁷O | Hydrated Ca-Pyrophosphates | Multiple signals | Allows differentiation of water molecules and oxygen atoms in the pyrophosphate backbone. researchgate.net |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as an essential tool for identifying functional groups and probing the molecular structure of pyrophosphate compounds. These methods are complementary and provide a characteristic "vibrational fingerprint" based on the absorption (FTIR) or scattering (Raman) of light by molecular vibrations.

For calcium disodium (B8443419) pyrophosphate and related compounds, the spectra are dominated by the vibrational modes of the pyrophosphate (P₂O₇⁴⁻) anion. Key spectral regions include:

P-O-P Bridge Vibrations: The symmetric (νs) and asymmetric (νas) stretching modes of the P-O-P bridge are highly characteristic. The νs(P-O-P) mode typically appears in the Raman spectrum between 695 and 795 cm⁻¹, while the νas(P-O-P) is observed in the FTIR spectrum. nih.govresearchgate.net The presence and position of these bands can confirm the condensed nature of the phosphate and provide information about the P-O-P bridge angle, which is typically bent. researchgate.net

Terminal PO₃ Vibrations: The terminal PO₃ groups give rise to intense symmetric and asymmetric stretching bands. The symmetric stretching (νsPO₃) is often seen between 1015 and 1070 cm⁻¹, while the asymmetric stretching (νasPO₃) occurs at higher wavenumbers, typically between 1080 and 1195 cm⁻¹. nih.gov

Bending Modes: Bending modes of the O-P-O linkages within the PO₃ groups and the P-O-P bridge (δPOP) appear at lower frequencies, generally below 600 cm⁻¹. nih.gov

In hydrated forms like α-canaphite (CaNa₂P₂O₇·4H₂O), characteristic bands from water molecules (O-H stretching and H-O-H bending) are also prominent in the FTIR spectrum. researchgate.netrsc.org Raman spectroscopy is considered a particularly promising tool for the identification of microcrystals of phases like α-canaphite in various environments. researchgate.net Studies on polycrystalline samples of α-CaNa₂P₂O₇·4H₂O have helped identify the specific vibrational bands associated with the P₂O₇⁴⁻ anion and the water of hydration. researchgate.netresearchgate.net

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Predominantly Active In | Reference |

| ν(O-H) of H₂O | 3000 - 3600 | FTIR, Raman | rsc.org |

| δ(H-O-H) of H₂O | 1600 - 1730 | FTIR | researchgate.net |

| νₐₛ(PO₃) | 1080 - 1195 | FTIR, Raman | nih.gov |

| νₛ(PO₃) | 1015 - 1070 | FTIR, Raman | nih.gov |

| νₛ(P-O-P) | 695 - 795 | Raman | nih.govresearchgate.net |

| δ(O-P-O) | < 600 | FTIR, Raman | nii.ac.jp |

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Investigation

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for investigating the morphology, particle size, surface topography, and internal structure of calcium pyrophosphate materials.

SEM provides high-resolution images of the sample's surface. Studies on amorphous calcium ortho/pyrophosphate materials have revealed powders with angular shapes, smooth compact surfaces, and irregular fractures, which are characteristic of materials derived from a sol-gel-like process. nih.gov In contrast, other synthesis methods can produce distinct morphologies, such as spherical or rod-like particles. nii.ac.jp For example, the synthesis of α-CaNa₂P₂O₇·4H₂O can result in rod-like crystals. nii.ac.jp SEM is crucial for visualizing these microstructural features and understanding how synthesis parameters influence the final particle shape and degree of agglomeration. nih.govresearchgate.net

TEM offers higher magnification and resolution, allowing for the examination of the internal structure of the material. It can reveal information about crystallinity, lattice defects, and the presence of amorphous versus crystalline domains at the nanoscale. For synthesized nanoparticles, TEM can be used to observe the primary particle size and shape before they aggregate into larger structures.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for determining the thermal stability, water content, and decomposition pathways of hydrated compounds like calcium disodium pyrophosphate tetrahydrate (CaNa₂P₂O₇·4H₂O).

A typical TGA curve for a hydrated calcium pyrophosphate shows distinct mass loss steps corresponding to different thermal events. For CaNa₂P₂O₇·4H₂O, the initial and most significant mass loss occurs due to the dehydration—the removal of the four molecules of water of crystallization. researchgate.netbham.ac.uk This process may occur in one or multiple steps, depending on the binding energies of the different water molecules within the crystal lattice. researchgate.netresearchgate.net

For instance, a TGA measurement might show an initial large weight loss in the temperature range of approximately 25-200°C, corresponding to the elimination of water. nii.ac.jp Following dehydration, the resulting anhydrous CaNa₂P₂O₇ is generally stable over a wide temperature range. ras.ru At much higher temperatures, further decomposition or phase transitions of the anhydrous salt may occur. An exothermic peak in the corresponding Differential Thermal Analysis (DTA) curve, without an accompanying mass loss in the TGA curve, can indicate a crystallization event, such as the transition from an amorphous to a crystalline phase. nii.ac.jp

By quantifying the mass loss at each step, TGA allows for the precise determination of the number of water molecules in the hydrated formula, confirming the material's stoichiometry. researchgate.net

| Temperature Range (°C) | Process | Mass Loss |

| ~25 - 200 | Dehydration (Loss of H₂O) | Corresponds to the removal of water of crystallization. |

| > 200 | Stable Anhydrous Phase | Typically no significant mass loss. |

| ~520 | Crystallization | No mass loss, but may show an exothermic peak in DTA. nii.ac.jp |

Mechanistic Research on Calcium Pyrophosphate Interactions and Functional Mechanisms

Chelation Chemistry and Metal Ion Sequestration Dynamics

The pyrophosphate anion (P₂O₇⁴⁻), a key component of calcium disodium (B8443419) pyrophosphate, is a polyvalent anion that exhibits a strong affinity for various polyvalent cations. This inherent characteristic underpins its function as a chelating and sequestering agent in diverse chemical systems.

Pyrophosphate's capacity to chelate metal ions is fundamental to its functionality. Chelation involves the formation of multiple coordinate bonds between the pyrophosphate anion and a single central metal ion, creating a stable, ring-like structure known as a chelate. This process effectively sequesters the metal ion, reducing its chemical reactivity and bioavailability in a solution.

Research has demonstrated that the pyrophosphate anion readily forms complexes with a range of divalent and trivalent cations. The stability of these complexes, and thus the binding affinity, varies depending on the specific metal ion. The interaction is not limited to calcium; pyrophosphate also effectively sequesters other ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). This broad-spectrum chelating ability allows it to control the activity of various metallic cations that can influence chemical reactions, crystal formation, and the stability of food matrices. The relative binding affinities can be generally categorized, with pyrophosphates showing a particularly strong interaction with divalent cations.

| Cation | Chemical Formula | General Binding Affinity | Significance of Sequestration |

|---|---|---|---|

| Calcium | Ca²⁺ | High | Inhibits crystal growth, modifies protein interactions in food systems. |

| Iron (II/III) | Fe²⁺/Fe³⁺ | High | Prevents discoloration in potato products and stabilizes color in processed foods. |

| Copper (II) | Cu²⁺ | High | Can be sequestered to prevent catalysis of oxidative reactions. |

Pyrophosphate is a potent inhibitor of crystal formation and growth, particularly for calcium salts like calcium phosphate (B84403) and calcium oxalate. The primary mechanism of inhibition involves the adsorption of pyrophosphate ions onto the active growth sites of a crystal nucleus or surface.

Once a crystal begins to form, its surfaces possess specific sites where new ions from the solution can attach, allowing the crystal to grow larger. Pyrophosphate ions in the solution compete with the crystal-forming ions (e.g., phosphate or oxalate) for these active sites. Due to their structure, once pyrophosphate ions adsorb onto the crystal surface, they effectively block further deposition of the lattice-building ions. This "capping" of growth sites disrupts the ordered addition of molecules required for crystallization, thereby retarding or completely halting crystal growth. This inhibitory effect is a key reason for its use in various applications where the prevention of mineral scaling or calcification is desired.

Advanced Studies on Functional Modulations within Food Matrices

Within the complex environment of food, calcium disodium pyrophosphate serves multiple functions, acting as a leavening acid, a buffering agent, and an interactive component with biopolymers to modify texture and stability.

This compound, often referred to as sodium acid pyrophosphate (SAPP) in food applications, functions as a slow-acting leavening acid. Its primary role is to react with a carbonate source, typically sodium bicarbonate (baking soda), to produce carbon dioxide gas. This reaction is the driving force behind the leavening of many baked goods.

The reaction kinetics are crucial to its function and are deliberately controlled. The reaction proceeds in stages:

Initial Mixing Stage: A small amount of carbon dioxide (typically 24-28%) is released when the dry ingredients are mixed with water at room temperature. This is due to the immediate reaction of the more soluble portion of the leavening acid.

Heating Stage: The majority of the gas production is delayed until the batter or dough is heated in an oven. The increased temperature enhances the solubility of the pyrophosphate and significantly accelerates the reaction rate with sodium bicarbonate, leading to a strong "oven spring" and a light, airy final texture.

Manufacturers produce different grades of SAPP with varying reaction rates to suit different applications, from quick-acting for biscuits to slow-acting for refrigerated doughs that require a long shelf life before baking. usda.govgoogle.com

| SAPP Grade / Speed | Typical Dough Reaction Rate* | Primary Application |

|---|---|---|

| Fast-Acting | 40 - 45 | Donuts, cookies, biscuits requiring rapid initial leavening. |

| Medium-Acting | 36 - 40 | General purpose baking, cakes. |

| Slow-Acting | 24 - 28 | Refrigerated canned dough, cake doughnut mixes. |

| Very Slow-Acting | 20 - 24 | Products requiring very little gas release before heating. |

Pyrophosphates serve as effective buffering agents, which are substances that resist changes in pH upon the addition of an acid or a base. this compound and related compounds can donate or accept protons (H⁺ ions), thereby stabilizing the pH of a food system within a specific range.

This compound interacts with key biopolymers in food, namely proteins and starches, primarily through its ability to chelate calcium and form ionic bonds.

Protein Interactions: In protein-rich systems like dairy, the pyrophosphate anion strongly sequesters calcium ions. Casein, the main protein in milk, exists in large colloidal structures called micelles, which are held together by calcium phosphate linkages. By chelating and removing this "calcium glue," pyrophosphate can cause the casein micelles to disperse. This action increases the water-holding capacity of proteins and improves emulsification, which is utilized to control texture in products like processed cheese. In baked goods, leavening acids like pyrophosphate can also form ionic bonds directly with proteins in the dough, contributing to a moist final texture.

Starch Interactions: The interaction with starch is also significant. Calcium ions are known to influence starch gelatinization—the process where starch granules swell and soften in the presence of heat and water. researchgate.netnih.gov The presence of Ca²⁺ can inhibit starch gelatinization, potentially by cross-linking starch chains and restricting their swelling. researchgate.net By modulating the availability of calcium ions, this compound can influence the final texture and viscosity of starch-based systems. Furthermore, the pyrophosphate anion itself can form ionic bonds with starch molecules, which can affect the characteristics of the dough and the final baked product.

Interactions with Biopolymeric Components

Modulation of Casein Micelle Structure and Dispersion in Dairy Systems

This compound, as a calcium sequestering salt (CSS), plays a significant role in altering the structure and dispersion of casein micelles in dairy systems. Casein micelles are complex colloidal particles primarily composed of αs1-, αs2-, β-, and κ-caseins, along with micellar calcium phosphate (MCP), which acts as a crucial bridging agent maintaining the micellar integrity. dtic.milmdpi.com The addition of pyrophosphates disrupts this structure by chelating calcium ions from the MCP. nih.gov

This sequestration of calcium leads to the disintegration of the calcium phosphate crosslinks within the para-casein matrix. nih.gov The result is a dispersion of the casein micelles into smaller casein particles. nih.gov Studies have shown that the addition of tetrasodium (B8768297) pyrophosphate to milk protein concentrate solutions effectively disperses the casein. nih.gov This dispersion is attributed to the loss of calcium phosphate bridges, which in turn may expose charged phosphoserine groups on the casein molecules, thereby increasing electrostatic repulsion between them. nih.gov

The influence of pyrophosphates on the rheological properties of casein suspensions is notable. Research has indicated a more pronounced effect of pyrophosphates on the viscosity of micellar casein isolate (MCI) and milk protein concentrate (MPC) compared to other phosphate-based salts. dtic.mil For instance, the addition of pyrophosphate to MCI can lead to significant increases in viscosity, and in some cases, even gel formation. This effect is strongly linked to the presence of calcium, as similar effects are not observed in sodium caseinate (NaCas) suspensions, which lack the micellar calcium structure. dtic.mil The table below summarizes the effects of pyrophosphate on the viscosity of different casein systems.

| Casein System | Pyrophosphate Concentration | Observed Effect on Viscosity | Reference |

|---|---|---|---|

| Micellar Casein Isolate (MCI) | Increasing concentrations | Significant increase, potential for gel formation | dtic.mil |

| Sodium Caseinate (NaCas) | Not specified | No notable effect | dtic.mil |

| Calcium Caseinate (CaCas) | 0.8 mEq PP/g casein | Shear-thinning behavior | dtic.mil |

Influence on Protein Solubility and Hydration Properties

The action of this compound on casein micelles directly influences the solubility and hydration of the proteins. By sequestering calcium and disrupting the micellar structure, pyrophosphates enhance the interaction of casein with water. A higher degree of calcium sequestration leads to more extensive casein dispersion, which in turn develops the emulsification and hydration properties of these proteins. nih.gov

The removal of calcium from the micellar calcium phosphate exposes the phosphoserine residues on the casein molecules. These newly exposed, negatively charged groups increase the electrostatic repulsion between casein molecules, preventing them from aggregating and promoting their solubilization. nih.gov This increased charge also enhances the ability of the protein to bind water, thereby improving its hydration properties.

The process of dispersing rennet casein in solutions of calcium-chelating salts like disodium orthophosphate is a practical example of leveraging this principle. researchgate.net The chelating salt facilitates the hydration of the casein, allowing it to act as an emulsifier. researchgate.net However, factors that reduce the solubility of colloidal calcium phosphate, such as those induced by high-temperature drying, can negatively impact the hydration characteristics, leading to longer hydration times and lower hydrated viscosity. researchgate.net

Formation of Pyrophosphate-Protein Complexes and Their Stability

The interaction between pyrophosphates and caseins in the presence of calcium leads to the formation of pyrophosphate-protein complexes. Research indicates that condensed phosphates, such as pyrophosphate, form more stable casein-Ca-phosphate complexes compared to orthophosphates. nih.gov When tetrasodium pyrophosphate is added to a milk protein concentrate solution, it disperses the caseins and forms casein-calcium pyrophosphate complexes. nih.gov

The stability and nature of these complexes can be concentration-dependent. At higher concentrations of tetrasodium pyrophosphate (greater than 1%), the formation of insoluble casein-calcium pyrophosphate complexes has been reported, with a portion of the pyrophosphate remaining in the soluble phase. nih.gov The binding of these calcium pyrophosphate complexes to the dispersed casein can reduce the electrostatic repulsion between the protein molecules. This reduction in charge repulsion can then facilitate hydrophobic interactions between the hydrophobic segments of the caseins, promoting aggregation. nih.gov

Interactions with Starch and other Polysaccharides

Calcium ions can significantly influence the properties of starch and other polysaccharides. The interaction is often related to the granule structure of the starch and can be both ionic and nonionic. cerealsgrains.org Studies on the effect of calcium chloride (CaCl2) on tapioca starch gelatinization have shown that Ca²⁺ ions can notably elevate viscosity. nih.gov This is in contrast to Na⁺ ions, which tend to decrease yield stress. nih.gov The presence of Ca²⁺ ions can increase the thermal energy required for gelatinization, indicating a stabilizing effect on the starch granules. nih.gov

The mechanism behind this interaction involves the potential for calcium-mediated crosslinking and re-entanglement of stretched starch chains, particularly after processes like alkaline gelatinization. researchgate.net This formation of Ca-starch crosslinks can diminish the ability of the starch gel to act as a flocculant for fine particles. researchgate.net In the case of modified starches, such as hydroxypropyl distarch phosphate (HDP), the binding of calcium is influenced by pH, suggesting an ionic interaction with the phosphate groups. cerealsgrains.org Gelatinization of both unmodified and modified starches has been shown to nearly eliminate calcium binding, highlighting the importance of the intact granular structure for this interaction. cerealsgrains.org

Polysaccharides, in general, are known for their water-binding capacity. nih.govillinois.edu The addition of divalent ions like Ca²⁺ can enhance the viscosity of polysaccharide solutions by forming a network structure through combination with carboxyl groups and by blocking electrostatic repulsion, which promotes intermolecular associations. mdpi.com

Research on Water Activity Modification and Moisture Retention in Processed Foods

Pyrophosphates are widely utilized in processed foods, particularly in meat and cheese products, for their ability to modify water activity and improve moisture retention. The primary mechanism involves increasing the water-holding capacity (WHC) of proteins. researchgate.netdss.go.thnih.gov

In meat products, the addition of pyrophosphates typically leads to an increase in pH. researchgate.net This pH shift moves the meat proteins further from their isoelectric point, increasing the net negative charge and causing electrostatic repulsion between protein chains. This repulsion creates more space for water to be held within the muscle structure. dss.go.th Furthermore, pyrophosphates help to dissociate the actomyosin (B1167339) complex into actin and myosin, which enhances the swelling of muscle fibers and the solubilization of myofibrillar proteins, all contributing to improved WHC. researchgate.net The effectiveness of phosphates is dependent on the type of phosphate, with pyrophosphates showing a significant effect on reducing meat shrinkage and improving WHC. dtic.mil

The table below presents a summary of research findings on the effect of pyrophosphates on the water-holding capacity of meat.

| Phosphate Type | Meat Product | Observed Effect | Reference |

|---|---|---|---|

| Tetrasodium Pyrophosphate | Pork | Greatest effect on reducing shrinkage and improving WHC | dtic.mil |

| Sodium Pyrophosphate | Chicken Bologna | Increased pH and improved water and fat retention | researchgate.net |

| Pyrophosphate | Salted Cod | Enhanced extractability of proteins, contributing to WHC | dss.go.th |

In cheese, moisture content is a critical factor influencing texture and quality. wisc.edu The level of calcium in cheese directly affects moisture retention. researchgate.netresearchgate.net The acidification process during cheesemaking solubilizes colloidal calcium phosphate, which influences the amount of calcium retained in the cheese curd. wisc.edusdstate.edu While not directly about this compound addition, the principle of modulating calcium and phosphate levels is key to controlling moisture. nih.gov For instance, cheeses with a higher concentration of bound inorganic phosphate tend to have a higher pH, which can influence water retention. nih.gov

Fundamental Research on Calcium Pyrophosphate Crystal Formation and Deposition (Non-Pathological Focus)

In Vitro Models for Crystal Genesis and Growth

The fundamental mechanisms of calcium pyrophosphate (CPP) crystal formation have been investigated using various in vitro models that simulate physiological or simplified chemical environments. These models are crucial for understanding the physicochemical factors that govern crystal nucleation and growth, independent of biological pathology.

One common approach involves studying crystal formation in simple aqueous solutions. nih.govnih.gov In these systems, parameters such as pH, temperature, ionic strength, and the concentrations of calcium (Ca²⁺) and inorganic pyrophosphate (PPi) are carefully controlled. nih.govnih.gov Research has shown that the ratio of inorganic phosphate (Pi) to PPi is a critical determinant of the type of crystal formed. At low Pi/PPi ratios (e.g., < 3), the formation of calcium pyrophosphate dihydrate (CPPD) is favored. nih.gov As this ratio increases, the formation of hydroxyapatite (B223615) (HA) becomes more likely. nih.gov These studies also reveal that initial crystal deposits may be amorphous or of a different crystalline form (e.g., orthorhombic) before slowly converting to the more stable monoclinic and triclinic forms of CPPD observed in nature. nih.gov

The following table outlines the key parameters influencing CPPD crystal formation in aqueous in vitro models.

| Parameter | Influence on CPPD Crystal Formation | Reference |

|---|---|---|

| pH | Less PPi is required for crystal formation at higher pH values | nih.gov |

| [Ca²⁺] and [PPi] | Supersaturation of both ions is required to initiate crystallization | nih.gov |

| [Mg²⁺] | Acts as an inhibitor, requiring higher concentrations of PPi for crystal formation | nih.gov |

| [Pi]/[PPi] Ratio | A low ratio (<3) favors CPPD formation; a high ratio (>100) favors hydroxyapatite formation | nih.gov |

Another valuable in vitro model utilizes hydrogels, such as silica (B1680970) or gelatin gels, to mimic the connective tissue matrix. researchgate.net These gel systems have demonstrated that the physical-chemical state of the matrix can regulate the type of CPP crystals formed from ions in solution. researchgate.net Such models support the hypothesis that the gel-like environment of tissues can influence crystal deposition by affecting ion diffusion and local concentrations. These non-cellular models are essential for isolating and studying the fundamental chemical principles of crystal genesis and growth. nih.gov

Investigation of Cellular and Extracellular Factors Affecting Crystal Formation

The formation of calcium pyrophosphate (CPP) crystals is a complex process governed by a delicate balance of cellular activities and extracellular environmental factors. musculoskeletalkey.com Research into these mechanisms has identified key contributors that either promote or inhibit the nucleation and growth of these crystals within articular tissues. nih.gov The cells and the highly specialized extracellular matrix of cartilage are particularly conducive to calcium pyrophosphate deposition (CPPD). nih.gov

Cellular Factors in Crystal Formation

Cellular processes are central to regulating the concentration of inorganic pyrophosphate (PPi), a critical component of CPP crystals. Chondrocytes, the sole cell type in articular cartilage, are the principal cells involved in the production of these crystals. nih.gov

Key Cellular and Genetic Regulators:

Chondrocytes: These cells contribute to CPP crystal formation by producing high levels of extracellular inorganic pyrophosphate (ePPi) and by generating articular cartilage vesicles (ACVs). nih.govnih.gov Studies have shown that chondrocyte senescence, characterized by an increase in markers like p16 and p21, is associated with CPP crystal deposition. nih.gov

Articular Cartilage Vesicles (ACVs): These are exosome-sized vesicles derived from chondrocytes that serve as primary sites for crystal formation in the pericellular matrix. nih.gov ACVs are enriched with enzymes that play a role in the formation of both CPP and basic calcium phosphate (BCP) crystals. nih.gov

ANKH: This multipass transmembrane protein is a crucial regulator of PPi transport, moving it from intracellular to extracellular spaces. nih.govfrontiersin.orgyoutube.com Gain-of-function mutations in the ANKH gene, which are linked to familial CPPD, lead to an excess of ePPi, thereby promoting crystal formation. nih.govyoutube.commedscape.com

Enzymatic Regulation of Pyrophosphate:

The local concentration of ePPi is tightly controlled by the activity of several key enzymes. The balance between enzymes that generate PPi and those that degrade it is fundamental to determining whether crystal formation occurs. nih.gov

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): This enzyme hydrolyzes extracellular adenosine (B11128) triphosphate (ATP) and other nucleoside triphosphates to generate PPi. nih.govresearchgate.net

Tissue-Nonspecific Alkaline Phosphatase (TNAP): TNAP hydrolyzes PPi into two molecules of inorganic phosphate (Pi), thereby acting as a potent inhibitor of CPP crystal formation by reducing the available PPi. nih.govresearchgate.netnih.gov

Nucleoside Triphosphate Pyrophosphohydrolase (NTPPPH): Overactivity of these enzymes has been observed in the cartilage of patients with CPPD, contributing to increased levels of inorganic pyrophosphate from the breakdown of triphosphates. nih.govmedscape.com

Table 1: Cellular and Enzymatic Factors in Calcium Pyrophosphate Crystal Formation

| Factor | Type | Function/Role in Crystal Formation | Reference |

|---|---|---|---|

| Chondrocytes | Cellular | Primary producers of extracellular PPi and articular cartilage vesicles (ACVs). | nih.govnih.gov |

| Articular Cartilage Vesicles (ACVs) | Cellular Organelle | Serve as initial sites for crystal nucleation in the extracellular matrix. | nih.govnih.gov |

| ANKH | Transmembrane Protein | Transports PPi from intracellular to extracellular space; gain-of-function mutations increase ePPi. | nih.govfrontiersin.orgyoutube.com |

| ENPP1 | Enzyme | Generates extracellular PPi by hydrolyzing ATP. | nih.govresearchgate.net |

| TNAP | Enzyme | Degrades extracellular PPi to inorganic phosphate (Pi), inhibiting crystal formation. | nih.govresearchgate.net |

Extracellular Factors in Crystal Formation

The extracellular environment of cartilage provides a unique milieu where various factors can influence the supersaturation of calcium and pyrophosphate, leading to crystallization. musculoskeletalkey.com These factors include the composition of the extracellular matrix (ECM), the concentration of various ions, and the presence of growth factors and cytokines.

Extracellular Matrix (ECM) Components:

The ECM of cartilage contains a variety of macromolecules that can either promote or inhibit the formation of CPP crystals. Changes in the composition of the ECM associated with aging and osteoarthritis appear to favor crystal deposition. musculoskeletalkey.comcreighton.edu

Promoters: Components such as Type I collagen and osteopontin (B1167477) have been shown to promote the formation of CPP crystals in vitro. musculoskeletalkey.comnih.gov

Inhibitors: Intact proteoglycans, with their high density of negative charges, and Type II collagen can suppress the formation of CPP crystals. musculoskeletalkey.comnih.gov

Ionic and Chemical Environment:

The local chemical environment plays a direct role in the thermodynamics of crystal formation.

Inorganic Pyrophosphate (PPi) and Calcium (Ca²⁺): The concentrations of ePPi and ionic calcium are the primary determinants of crystal formation. musculoskeletalkey.com Elevated synovial fluid PPi levels are known to promote CPP crystal deposition.

Magnesium (Mg²⁺): Magnesium ions act as inhibitors of CPP crystal formation. In vitro studies demonstrate that higher concentrations of PPi are required to initiate crystallization in the presence of magnesium. musculoskeletalkey.combmj.com

pH: The pH of the local environment influences the solubility of calcium pyrophosphate. In vitro experiments show that less PPi is required to form crystals at higher pH values. bmj.com

Growth Factors and Cytokines:

Various signaling molecules can modulate the cellular machinery responsible for PPi metabolism, thereby indirectly affecting crystal formation.

Transforming growth factor-β (TGF-β): Has been shown to increase ePPi levels. nih.gov

Interleukin-1β (IL-1β) and Insulin-like growth factor 1 (IGF-1): These factors can reduce ePPi levels by influencing the expression and activity of enzymes like ENPP1 and TNAP. nih.gov

Table 2: Extracellular Factors Influencing Calcium Pyrophosphate Crystal Formation

| Factor | Category | Effect on Crystal Formation | Reference |

|---|---|---|---|

| Type I Collagen | ECM Component | Promotes | musculoskeletalkey.comnih.gov |

| Osteopontin | ECM Component | Promotes | musculoskeletalkey.comnih.gov |

| Proteoglycans | ECM Component | Inhibits | musculoskeletalkey.comnih.gov |

| Type II Collagen | ECM Component | Inhibits | musculoskeletalkey.comnih.gov |

| Magnesium (Mg²⁺) | Ion | Inhibits | musculoskeletalkey.combmj.com |

| Increased pH | Chemical Environment | Promotes | bmj.com |

| TGF-β | Growth Factor | Promotes (by increasing ePPi) | nih.gov |

| IL-1β | Cytokine | Inhibits (by decreasing ePPi) | nih.gov |

| IGF-1 | Growth Factor | Inhibits (by decreasing ePPi) | nih.gov |

Advanced Analytical Methodologies for Calcium Containing Pyrophosphates in Complex Matrices

Chromatographic Separations and Detection for Phosphate (B84403) Species

Chromatographic techniques are fundamental in the separation and quantification of different phosphate species. wikipedia.org High-performance liquid chromatography (HPLC) and ion chromatography (IC) are powerful tools for analyzing complex mixtures, offering high resolution and sensitivity. wikipedia.orgopenaccessjournals.com

Ion chromatography (IC) is a widely used and effective technique for the determination of various phosphate species, including orthophosphate and pyrophosphate, in diverse and complex food matrices such as seafood. nih.govthermofisher.com The development of robust IC methods involves optimizing separation conditions and validating the method's performance to ensure reliable results. nih.gov

A common approach for the separation of phosphate, pyrophosphate, and other related anions is the use of a high-capacity anion-exchange analytical column, such as an IonPac AS11-HC or AS16, coupled with a guard column. nih.govthermofisher.com Gradient elution with a potassium hydroxide (B78521) (KOH) solution is frequently employed to achieve effective separation within a reasonable timeframe, often under 20 minutes. nih.gov The use of an automated eluent generator can improve the precision of the method compared to manually prepared eluents. researchgate.net Detection is typically achieved using a suppressed conductivity detector, which provides high sensitivity for ionic species. nih.govthermofisher.com

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, detection limits, precision, and accuracy (recovery). nih.govresearchgate.net For the determination of phosphates in seafood, IC methods have demonstrated good linearity over a concentration range of 0.3–60 mg/L. nih.gov The precision of these methods is often high, with relative standard deviations (RSDs) typically falling between 1.6% and 2.6%. nih.gov Accuracy is assessed through recovery studies, with reported recoveries in fish and shrimp ranging from 81.8% to 100.0%. nih.gov

Below is a table summarizing typical validation parameters for an IC method for phosphate determination.

| Validation Parameter | Typical Performance |

| Linearity (Concentration Range) | 0.3–60 mg/L nih.gov |

| Correlation Coefficient (R²) | ≥ 0.999 researchgate.net |

| Detection Limits (LOD) | 2.1–2.3 mg/kg nih.gov |

| Precision (RSD) | 1.6%–2.6% nih.gov |

| Accuracy (Recovery) | 81.8%–100.0% nih.gov |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in complex mixtures. wikipedia.orgopenaccessjournals.com For the analysis of pyrophosphates, HPLC methods often utilize anion-exchange separation to resolve different phosphate species. nih.gov A key challenge in pyrophosphate analysis is its determination in the presence of a large excess of orthophosphate, a common scenario in many biological and food samples. nih.gov

Advanced HPLC methods have been developed that can accurately quantify pyrophosphate even when orthophosphate is present in a 20,000-fold excess. nih.gov These methods often employ postcolumn derivatization and spectrophotometric detection. A stable molybdenum(V)-molybdenum(VI) reagent can be used for postcolumn reaction, forming a heteropoly blue complex that is detectable over a wide wavelength range (330-800 nm). nih.gov This approach offers a wide dynamic range for both pyrophosphate and orthophosphate, typically from 3 x 10⁻⁷ to 5 x 10⁻⁴ M, with good precision (relative standard deviation of 2-10%). nih.gov

The choice of detector is crucial for achieving the desired sensitivity and selectivity. While UV/VIS detectors are common, other advanced detectors enhance the capabilities of HPLC systems. openaccessjournals.cominfitek.com For instance, an Evaporative Light Scattering Detector (ELSD) can be used, although it may exhibit lower reproducibility in some applications compared to conductivity detectors used in IC. nih.gov Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful combination that provides high sensitivity and specificity, making it particularly useful for analyzing complex samples and for trace detection. biomedpharmajournal.org

The table below outlines typical parameters for an HPLC system used for phosphate analysis.

| HPLC System Component | Specification/Type |

| Pump | High-pressure pump capable of delivering a constant flow rate (e.g., 0.001-10.000 mL/min) infitek.com |

| Column | Anion-exchange column nih.gov |

| Detector | UV/VIS Detector (e.g., 190-700 nm), infitek.com Evaporative Light Scattering Detector (ELSD), nih.gov Mass Spectrometer (MS) biomedpharmajournal.org |

| Postcolumn Reaction | Molybdenum(V)-molybdenum(VI) reagent nih.gov |

| Column Oven | Temperature controlled (e.g., R.T.+5 ℃~99 ℃) infitek.com |

Analyzing trace components in complex food samples is often complicated by the "matrix effect," where co-extracted substances interfere with the detection of the target analyte, leading to either signal suppression or enhancement. waters.com This phenomenon can significantly impact the accuracy and reliability of chromatographic methods like HPLC and IC. waters.comresearchgate.net The sample matrix comprises all components of the sample other than the analyte. waters.com In food analysis, these can include fats, proteins, carbohydrates, and salts, which can interfere with the analytical process. nih.gov

One of the primary challenges is the potential for matrix components to affect the ionization efficiency in techniques like LC-MS with electrospray ionization (ESI), a common source of signal suppression or enhancement. waters.com In gas chromatography (GC), matrix components can deactivate active sites in the system, leading to an enhanced analyte response. waters.com For phosphate analysis using IC, high concentrations of other ions, such as chloride, can interfere with the separation and detection of phosphate species. nih.gov

Several strategies can be employed to mitigate matrix effects:

Sample Preparation: Effective sample preparation is crucial to remove interfering components. Techniques like solid-phase extraction (SPE) can be used to clean up samples before analysis. nih.gov However, some cleanup cartridges, like the OnGuard II Ag cartridge, have been shown to negatively impact the accuracy of phosphate determination, causing a significant decrease in measured values, especially in high-concentration samples. cabidigitallibrary.org

Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analytical signal. cabidigitallibrary.org

Matrix-Matched Calibration: This involves preparing calibration standards in a matrix that is similar to the sample being analyzed. This helps to compensate for the matrix effects by ensuring that both the standards and the samples are affected in the same way. chromatographyonline.com

Internal Standards: The use of an internal standard, a compound with similar chemical properties to the analyte that is added to both the standards and samples, can help to correct for variations in the analytical response caused by matrix effects. chromatographyonline.com

Method Optimization: Careful optimization of chromatographic conditions, such as the mobile phase composition and gradient profile, can help to separate the analyte from interfering matrix components. nih.gov

The presence and magnitude of matrix effects can be assessed by comparing the response of an analyte in a pure solvent standard to its response in a matrix-spiked sample. waters.com A significant difference in the responses indicates the presence of matrix effects that need to be addressed to ensure accurate quantification. waters.com

Spectroscopic Techniques for Quantitative and Qualitative Analysis in Complex Samples

Spectroscopic techniques offer powerful tools for both the qualitative and quantitative analysis of calcium-containing pyrophosphates. researchgate.netscispace.com Raman spectroscopy, in particular, has emerged as a valuable method for identifying and characterizing calcium pyrophosphate crystals, even within complex biological matrices like synovial fluid. nih.gov

Raman spectroscopy provides a chemical "fingerprint" of a substance by identifying the unique chemical bonds present. nih.gov This high specificity makes it an excellent tool for the qualitative identification of calcium pyrophosphate. nih.gov For instance, the Raman band at approximately 960 cm⁻¹ is characteristic of the v₁ PO₄ vibration and can be used to identify calcium phosphate complexes. researchgate.net

For quantitative analysis, the intensity of specific Raman bands can be measured and correlated with the concentration of the analyte. scispace.com In the analysis of adhesives interacting with dental minerals, the ratio of the band at 960 cm⁻¹ to an internal standard band (e.g., 1458 cm⁻¹) has been used for quantitative purposes. researchgate.net Chemometric methods, which involve the statistical analysis of spectral data, can be applied for more sophisticated qualitative and quantitative analysis. americanpharmaceuticalreview.com Methods like Principal Component Analysis (PCA) can help to investigate variations within a dataset, while techniques like Partial Least Squares Discriminant Analysis (PLS-DA) can be used to classify samples based on their spectral features. americanpharmaceuticalreview.com

The table below summarizes key spectroscopic methods and their applications in the analysis of calcium pyrophosphates.

| Spectroscopic Technique | Application | Key Features |

| Raman Spectroscopy | Qualitative and quantitative analysis of calcium pyrophosphate crystals. researchgate.netnih.gov | Provides a specific chemical fingerprint based on molecular vibrations. nih.gov Can be used for direct measurements on solid samples. scispace.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of phosphate-containing compounds. | Measures the absorption of infrared radiation by molecular bonds. |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Elemental analysis for phosphorus and calcium. mdpi.comresearchgate.net | Highly sensitive for the determination of elemental concentrations in various matrices. mdpi.com |

While powerful, spectroscopic methods can be affected by factors such as fluorescence interference, particularly in complex, colored samples. scispace.com Careful sample preparation and data analysis techniques are often required to obtain reliable results.

Development of Reference Methods and Standard Operating Procedures

The development and implementation of reference methods and standard operating procedures (SOPs) are essential for ensuring the accuracy, consistency, and comparability of analytical results for calcium disodium (B8443419) pyrophosphate and other pyrophosphates. unitar.org These standardized methods are crucial for quality control in food production and for regulatory compliance.

Reference methods often include well-established techniques such as titration. For the determination of pyrophosphates, a titration method involving the use of a zinc sulfate (B86663) solution can be employed. fao.orgfao.org In this method, the sample is dissolved in water, the pH is adjusted to 3.8, and a solution of zinc sulfate is added. fao.orgfao.org The liberated acid is then titrated with a standardized solution of sodium hydroxide back to a pH of 3.8. fao.orgfao.org The amount of titrant consumed is directly proportional to the concentration of pyrophosphate in the sample.

In addition to classical methods, modern instrumental techniques are also standardized. For example, SOPs for the analysis of various compounds, including those containing phosphorus, often detail specific procedures for sample preparation (e.g., Soxhlet extraction, solid-phase extraction), instrumental analysis (e.g., LC-MS/MS), and quality control. unitar.org

The validation of these methods is a critical component of their development. This involves verifying that the method is suitable for its intended purpose by assessing parameters such as:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The use of Certified Reference Materials (CRMs) is also fundamental in method validation and for ensuring the traceability of measurement results. mdpi.com For instance, in the analysis of calcium-rich materials, CRMs like Natural Moroccan Phosphate Rock can be used to verify the reliability of a developed analytical procedure. mdpi.comresearchgate.net

Research on Performance and Design in Engineered Systems

Food Product Formulation Science and Optimization

Calcium disodium (B8443419) pyrophosphate is a multifunctional ingredient utilized across various sectors of the food industry. Its application is primarily driven by its effects on texture, stability, and chemical reactivity in complex food systems. Research in food science continues to explore its utility in optimizing product formulations, from baked goods and dairy to processed meats and potatoes, as well as its role in developing healthier food alternatives.

Impact on Rheological and Textural Properties in Baked Goods

In the baking industry, pyrophosphates are crucial as leavening acids. Calcium pyrophosphate, often referred to as calcium acid pyrophosphate (CAPP), functions as a key component in chemical leavening systems. paleofoundation.comjinhechemicals.com It reacts with a bicarbonate source, typically sodium bicarbonate, in the presence of moisture and heat to produce carbon dioxide gas. jinhechemicals.comwikipedia.org This controlled gas release is fundamental to creating the desired volume, light texture, and uniform crumb structure in a wide array of baked goods, including cakes, muffins, and breads. jinhechemicals.comjournal-of-agroalimentary.ro

The performance of a leavening acid is characterized by its rate of reaction (RoR), which dictates the timing of gas release during the baking process. paleofoundation.com Pyrophosphates like CAPP are valued for their slow or delayed reaction rate, which ensures that a significant portion of the gas is produced in the oven during baking, rather than prematurely during mixing or floor time. This controlled release helps in developing a stable batter viscosity and achieving optimal oven spring and final product volume. journal-of-agroalimentary.robakingbusiness.com The calcium ions present in the compound can further contribute to the textural properties by strengthening the crumb structure. researchgate.net The selection of a specific pyrophosphate leavening agent allows formulators to precisely manage dough rheology and the final textural attributes of the baked product. researchgate.netfoodbusinessnews.net

Table 1: Functional Roles of Calcium Disodium Pyrophosphate in Food Products

| Food Category | Primary Function | Mechanism of Action | Resulting Properties |

|---|---|---|---|

| Baked Goods | Leavening Acid | Reacts with sodium bicarbonate to release CO2 gas in a controlled manner. | Increased volume, light and airy texture, uniform crumb structure. jinhechemicals.comjournal-of-agroalimentary.ro |

| Processed Dairy | Emulsifying & Stabilizing Agent | Sequesters calcium ions from casein, enhancing protein hydration and solubility. gjphosphate.compallaslifescience.com | Smooth texture, improved meltability, prevention of fat separation. innophos.comcapecrystalbrands.com |

| Processed Meat | Moisture Retention & Color Stability | Increases water-holding capacity of proteins; accelerates nitrite curing reaction. wikipedia.orggoogle.com | Improved juiciness and texture; stable cured pink color. wikipedia.org |

| Processed Potatoes | Color Stabilizer | Chelates iron ions, preventing them from reacting with chlorogenic acid. google.comfoodadditives.net | Prevents after-cooking darkening (gray discoloration). wikipedia.orgepo.org |

Functional Performance in Processed Dairy Products and Analogues

In processed dairy products, particularly processed cheese, pyrophosphates serve as essential emulsifying salts. inflibnet.ac.inresearchgate.net Their primary function is to sequester calcium ions from the insoluble calcium-paracaseinate-phosphate network found in natural cheese. pallaslifescience.comresearchgate.net This action solubilizes the casein proteins, increasing their hydration and capacity to act as emulsifiers for milk fat. gjphosphate.compreparedfoods.com The result is a homogeneous, stable product with a smooth texture and consistent melt characteristics. capecrystalbrands.comresearchgate.net

Role in Processed Meat and Potato Products (e.g., Color Stability)

Within the meat processing industry, pyrophosphates are utilized to enhance product quality. They improve the water-holding capacity of meat proteins, which leads to increased juiciness, better texture, and higher cooking yields. wikipedia.orgnih.gov In cured meat products, sodium acid pyrophosphate (SAPP), a related compound, plays a critical role in color stability. wikipedia.org It works by speeding up the conversion of sodium nitrite to nitrite, which is essential for developing and maintaining the characteristic reddish-pink color of cured meats. wikipedia.org

In the context of potato processing, pyrophosphates are instrumental in preventing a phenomenon known as after-cooking darkening (ACD). epo.orgnih.gov This undesirable gray discoloration results from the formation of a complex between naturally occurring chlorogenic acid and ferric ions in the potatoes. google.comepo.org Disodium pyrophosphate acts as a chelating agent, binding with the iron ions and rendering them unavailable to react with the chlorogenic acid. google.comfoodadditives.net This preserves the natural, more appealing color of processed potato products like French fries and hash browns. wikipedia.orgresearchgate.netnih.gov While effective, the use of SAPP can sometimes impart a slightly bitter aftertaste, which can be masked by the addition of calcium ions or other flavorings. wikipedia.org

Design of Low-Sodium Alternatives in Food Systems

Growing consumer awareness and public health recommendations have prompted the food industry to reduce the sodium content in processed foods. In baking, a significant portion of sodium comes from leavening agents like sodium acid pyrophosphate (SAPP), which contains approximately 21% sodium. bakingbusiness.combakingbusiness.com This has driven research into low-sodium alternatives.

Calcium-based leavening acids, such as calcium acid pyrophosphate (CAPP), have emerged as effective replacements for their sodium-based counterparts. bakingbusiness.comusda.gov CAPP provides the necessary leavening action without contributing sodium to the formulation. bakingbusiness.combakingbusiness.com Formulators can create leavening systems that replace SAPP entirely with CAPP or use blends to achieve a targeted sodium reduction while maintaining product quality. foodbusinessnews.netbakingbusiness.com Such substitutions can lower the sodium content in the final product significantly. bakingbusiness.com Beyond sodium reduction, calcium-based systems offer the added nutritional benefit of calcium fortification and can provide functional advantages like a cleaner flavor profile and improved crumb structure. paleofoundation.combakingbusiness.com

Biomedical Material Science and Engineering Research

Beyond the food industry, the constituent elements of this compound, particularly calcium and pyrophosphate, are subjects of advanced research in biomedical engineering. Specifically, calcium pyrophosphate is investigated for its potential in creating materials for tissue regeneration.

Development of Calcium Pyrophosphate Bioceramics for Tissue Engineering

Calcium phosphate (B84403) (CaP) based bioceramics are a cornerstone of bone tissue engineering due to their chemical similarity to the mineral phase of natural bone, which imparts excellent biocompatibility and osteoconductivity. mdpi.comnih.govnih.gov Among these materials, calcium pyrophosphate (CPP) has been identified as a promising candidate for creating biodegradable scaffolds for bone regeneration. nih.govmdpi.commdpi.com

Synthetic beta-calcium pyrophosphate (β-CPP) is noted for being biocompatible, absorbable, and osteoconductive, meaning it supports the growth of new bone tissue. nih.gov A key characteristic of β-CPP is its relatively high solubility compared to other CaP ceramics like hydroxyapatite (B223615) (HA), which allows it to be resorbed by the body over time and replaced by new bone. nih.gov Pyrophosphate ions themselves are naturally involved in biological mineralization processes, where they act as inhibitors of calcification. nih.gov

Researchers are developing porous 3D scaffolds from β-CPP using advanced manufacturing techniques like 3D printing. nih.govbohrium.commdpi.com These scaffolds are designed to mimic the architecture of natural bone, providing a temporary structure that encourages cell attachment, proliferation, and differentiation into bone-forming cells. nih.govresearchgate.net Studies continue to evaluate β-CPP, both alone and in composite materials, as a viable alternative to more established bioceramics for clinical applications in bone repair and regeneration. nih.gov

Table 2: Comparison of Bioceramics for Bone Tissue Engineering

| Bioceramic | Chemical Formula (Simplified) | Ca/P Molar Ratio | Key Characteristics |

|---|---|---|---|

| Beta-Calcium Pyrophosphate (β-CPP) | Ca2P2O7 | 1.0 | Biocompatible, osteoconductive, higher solubility and bioresorbability. nih.gov |

| Hydroxyapatite (HA) | Ca10(PO4)6(OH)2 | 1.67 | Excellent biocompatibility, osteoconductive, low in vivo resorption rate. nih.gov |

| Beta-Tricalcium Phosphate (β-TCP) | Ca3(PO4)2 | 1.50 | Good resorbability and biodegradability, attractive for rapid bone replacement. nih.gov |

Assessment of Biocompatibility in In Vitro Models

The biocompatibility of calcium phosphate-based materials, including calcium pyrophosphate, is a critical prerequisite for their application in biomedical and dental fields. nih.govtaylorfrancis.com In vitro models provide a fundamental and controlled environment to assess cellular responses to these biomaterials before any consideration for in vivo studies. nih.gov The primary goal of these assessments is to determine if the material elicits any cytotoxic effects and to evaluate its ability to support cell adhesion, proliferation, and differentiation, which are essential for tissue integration. nih.govtandfonline.com

A variety of standardized in vitro assays are employed to investigate the biocompatibility of calcium pyrophosphate and related calcium phosphate ceramics. These tests typically utilize specific cell lines that are relevant to the intended application. For instance, osteoblast-like cells (e.g., MC3T3-E1, MG-63, SAOS-2) are commonly used for orthopedic and dental applications to evaluate osteoconductivity and the material's potential to support bone formation. nih.govnih.gov Fibroblast cell lines, such as L-929, are also used to assess general cytotoxicity.

Commonly performed biocompatibility tests include:

Cell Viability and Cytotoxicity Assays: Colorimetric assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS are widely used to quantify the metabolic activity of cells, which is an indicator of cell viability. nih.gov These tests help determine if leachables from the material are toxic to the cells. nih.gov Lactate dehydrogenase (LDH) assays may also be used to measure cell membrane damage. nih.gov Studies on various calcium phosphate materials, including beta-calcium pyrophosphate (β-CPP), have consistently shown them to be non-toxic and biocompatible in numerous in vitro studies. nih.gov

Cell Adhesion and Proliferation Studies: The ability of cells to attach to and multiply on the surface of a material is crucial for tissue regeneration. Scanning Electron Microscopy (SEM) is often used to visualize cell morphology and confirm successful attachment and spreading on the material surface. Research has demonstrated that calcium phosphate ceramics support the adhesion and proliferation of osteoblasts. tandfonline.com

Cell Differentiation and Gene Expression: For bone regeneration applications, it is important that the material supports the differentiation of pre-osteoblastic cells into mature osteoblasts. This is often assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenic differentiation. nih.gov Studies have shown that pyrophosphate can stimulate ALP activity and the expression of matrix genes in osteoblasts. nih.gov

The collective evidence from these in vitro models suggests that calcium pyrophosphate possesses good biological properties, making it a promising candidate for various biomedical applications. nih.gov

Table 1: Summary of In Vitro Biocompatibility Studies on Calcium Phosphate-Based Materials

| Study Type | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Cell Viability/Cytotoxicity | MG63 osteoblast-like cells | Hydrothermally synthesized hydroxyapatite (HA) did not affect cell viability at concentrations lower than 500 μg/mL. | nih.gov |

| Biocompatibility | MC3T3-E1 pre-osteoblast | Composites containing pyrolytic carbon and calcium phosphate exhibited enhanced cellular adhesion and proliferation. | tandfonline.com |

| Cell Attachment & Proliferation | MG-63 cells | Cells successfully attached to and proliferated on calcium phosphate cement samples. | |

| Osteogenic Differentiation | MC3T3 pre-osteoblasts, SAOS-2 osteosarcoma | Pyrophosphate stimulated alkaline phosphatase (ALP) activity and expression of matrix genes. | nih.gov |

| General Biocompatibility | Various | Beta-calcium pyrophosphate (β-CPP) is consistently found to be biocompatible and non-toxic in numerous in vitro studies. | nih.gov |

Industrial Applications and Process Chemistry

Functional Roles in Ceramics and Pigment Dispersions

Polyphosphates, including pyrophosphates, serve as critical processing aids in the ceramics industry. phosphatesfacts.org Their primary function is to act as deflocculants or dispersants for ceramic slurries. phosphatesfacts.org A ceramic slurry, or slip, is a suspension of ceramic raw materials (like clay and other minerals) in water. The rheological properties, particularly the viscosity, of this slurry are paramount for manufacturing processes such as slip casting, spray drying, and glazing. phosphatesfacts.org

The addition of polyphosphates helps to:

Reduce Viscosity: They adsorb onto the surface of the mineral particles, imparting a negative charge which causes the particles to repel each other. This repulsion prevents the particles from agglomerating, thereby reducing the viscosity of the slurry and allowing for a higher solids content without compromising flowability. phosphatesfacts.org

Improve Slurry Stability: By keeping the particles well-dispersed, they prevent settling and ensure the homogeneity of the slurry over time. phosphatesfacts.org This is crucial for achieving consistent and defect-free ceramic products.

Different polyphosphates, such as Tetrasodium (B8768297) Pyrophosphate (TSPP) and Sodium Hexametaphosphate (SHMP), are used depending on the specific mineral composition of the ceramic formulation. phosphatesfacts.org The goal is to achieve optimal slurry viscosity for ease of handling and shaping, which ultimately impacts the quality of the unfired (green) and fired ceramic body. phosphatesfacts.org

In the context of pigments, phosphates can be integral components of the pigment structure itself or can be used to disperse pigment particles within a ceramic glaze or body. Certain phosphate compounds form the basis of colored pigments, providing a range of hues for ceramic applications. researchgate.netdigitalfire.com For example, cobalt phosphates are known to produce blue and violet colors. researchgate.net As dispersants, they ensure the uniform distribution of pigment particles, which is essential for achieving a consistent and intense color in the final product. digitalfire.com

Table 3: Role of Phosphates in Ceramic Processing

| Phosphate Type | Functional Role | Application | Effect on Ceramic Properties |

|---|---|---|---|

| Polyphosphates (e.g., TSPP) | Dispersant / Deflocculant | Slurry preparation for whiteware, glazes, enamels | Controls slurry viscosity, improves stability |

| Sodium Hexametaphosphate (SHMP) | Deflocculant / Dispersant | Mining and processing of clay minerals, slurry preparation | Reduces water requirements, enhances green strength |

| Metal Phosphates (e.g., Cobalt Phosphate) | Pigment Component | Glazes, Ceramic Bodies | Provides coloration (e.g., blue, violet) |

Research on Performance in Oil Well Drilling Fluids and Industrial Cleaning

Oil Well Drilling Fluids:

In the petroleum industry, drilling fluids, or muds, are essential for the success of drilling operations. Sodium Acid Pyrophosphate (SAPP), a form of disodium pyrophosphate, is utilized as a key additive in freshwater drilling mud systems. tcichina.co.ukdi-corp.com Its primary function is as a dispersant or deflocculant (thinner). tcichina.co.ukdi-corp.com

The performance of SAPP in drilling fluids includes:

Viscosity and Gel Strength Reduction: It breaks up the aggregation of clay particles (bentonite) that are used to build viscosity in the mud. tcichina.co.uk By dispersing these reactive clays, it effectively thins the mud, which is crucial for managing the fluid's rheological properties. tcichina.co.uk

Removal of Clay Particles and Sediments: SAPP aids in breaking up clay particles and sediments, which facilitates their removal from the wellbore. tcichina.co.uk It is particularly effective in dispersing "mud rings" that can form during drilling. di-corp.com

Industrial Cleaning:

Key functions in industrial cleaning include:

Water Softening (Sequestration): Phosphates chelate and sequester hard water ions like calcium and magnesium. omnisal.defosfa.cz This prevents these ions from interfering with the cleaning action of surfactants and allows cleaning solutions to work more effectively, often at lower concentrations. omnisal.defosfa.cz

Buffering and pH Control: They provide alkalinity and buffer the cleaning solution, maintaining an optimal pH for the removal of acidic and greasy soils. omnisal.defosfa.cz

Dispersion and Anti-Redeposition: Phosphates disperse soil particles and prevent them from redepositing onto the cleaned surfaces. brenntag.comfosfa.cz This keeps the dirt suspended in the wash water, ensuring a cleaner result. fosfa.cz

Grease Removal: The alkalinity and dispersing properties of phosphates contribute to the effective removal of grease and oily soils. omnisal.de

Sodium Acid Pyrophosphate (SAPP) is specifically used in acid cleaning formulations as a builder. icl-phos-spec.comoil-drilling-fluids.com

Table 4: Performance of Pyrophosphates in Industrial Fluids

| Application | Function | Specific Action | Benefit |

|---|---|---|---|

| Oil Well Drilling Fluids | Dispersant / Deflocculant | Reduces viscosity and gel strengths of freshwater muds. tcichina.co.uk | Improves drilling efficiency; aids in wellbore cleanup. |